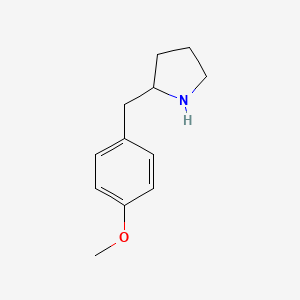

2-(4-methoxybenzyl)pyrrolidine

Description

Significance of the Pyrrolidine (B122466) Core in Organic and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a foundational scaffold in a vast array of biologically active molecules. tandfonline.comfrontiersin.orgnih.gov Its importance is underscored by its presence in numerous natural products, pharmaceuticals, and synthetic compounds with diverse therapeutic applications. nih.govwikipedia.org

The significance of the pyrrolidine core can be attributed to several key physicochemical properties:

Structural Versatility and 3D Conformation: The non-planar, puckered nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its flat, aromatic counterpart, pyrrole. nih.gov This "pseudorotation" enables the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like proteins and enzymes. nih.gov

Physicochemical Properties: The presence of the nitrogen atom imparts basicity and hydrophilicity to the molecule, influencing its solubility and pharmacokinetic profile. tandfonline.combohrium.com

Chirality: The carbon atoms in the pyrrolidine ring can be stereogenic centers, leading to the existence of different stereoisomers. This stereochemistry is often critical for biological activity, as enantiomers can exhibit different binding affinities and efficacies at chiral biological receptors. nih.gov

The pyrrolidine scaffold is a common feature in many FDA-approved drugs, highlighting its value in drug design and development. nih.govnih.gov Its derivatives have been investigated for a wide range of pharmacological activities, including but not limited to, anticancer, antidiabetic, antibacterial, antiviral, and anti-inflammatory properties. tandfonline.comfrontiersin.org The amino acids proline and hydroxyproline, fundamental building blocks of proteins, are also derivatives of pyrrolidine. wikipedia.org

Historical Context of Substituted Pyrrolidines in Chemical Synthesis

The synthesis of substituted pyrrolidines has been a long-standing area of focus in organic chemistry, driven by the quest for new therapeutic agents and the need for efficient methods to construct this important heterocyclic system. bohrium.comdiva-portal.org Over the years, a multitude of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods.

Early synthetic efforts often relied on multi-step sequences starting from readily available precursors. A significant advancement in the field has been the development of stereoselective synthetic methods, which allow for the controlled formation of specific stereoisomers. chemistryviews.org This is particularly important for medicinal chemistry applications where biological activity is often dependent on the precise three-dimensional arrangement of atoms. nih.gov

Key synthetic approaches to substituted pyrrolidines include:

1,3-Dipolar Cycloaddition Reactions: This method, often involving azomethine ylides, is a powerful tool for constructing the pyrrolidine ring with high stereocontrol. chemistryviews.org

Nucleophilic Addition Reactions: The addition of nucleophiles to imines or related electrophiles is a common strategy for introducing substituents onto the pyrrolidine scaffold. benthamdirect.com

Ring-Closing Metathesis: This catalytic reaction has emerged as a versatile method for the formation of cyclic structures, including pyrrolidines.

Reductive Amination: The reaction of dicarbonyl compounds with amines, followed by reduction, provides a direct route to substituted pyrrolidines.

Catalytic N-Heterocyclization: Modern methods utilizing transition metal catalysts, such as iridium or rhodium complexes, have enabled the efficient synthesis of pyrrolidines from simple diols and amines. organic-chemistry.org

The continuous development of new synthetic methodologies has expanded the diversity of accessible substituted pyrrolidines, providing medicinal chemists with a rich library of compounds for biological screening and drug discovery. diva-portal.org

Positioning of 2-(4-methoxybenzyl)pyrrolidine within the Landscape of Pyrrolidine Research

2-(4-methoxybenzyl)pyrrolidine is a specific derivative that combines the pyrrolidine core with a 4-methoxybenzyl substituent at the 2-position. This particular substitution pattern makes it a valuable building block and a subject of interest in its own right.

The synthesis of 2-(4-methoxybenzyl)pyrrolidine has been described in the chemical literature. One reported method involves the reduction of an appropriate precursor using Raney nickel/hydrogen. prepchem.com The compound is characterized as a colorless liquid with specific physical properties. chemimpex.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 74190-66-2 | chemimpex.com |

| Molecular Formula | C11H15NO | chemimpex.com |

| Molecular Weight | 177.25 g/mol | chemimpex.com |

| Appearance | Colorless liquid | chemimpex.com |

| Boiling Point | 88-90 °C at 0.008 mmHg | prepchem.com |

The presence of the 4-methoxybenzyl group is significant. The methoxy (B1213986) group can influence the electronic properties and lipophilicity of the molecule, which can in turn affect its biological activity and pharmacokinetic profile. The benzyl (B1604629) group provides a larger aromatic moiety that can engage in various non-covalent interactions with biological targets.

Research involving 2-(4-methoxybenzyl)pyrrolidine has often focused on its use as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been incorporated into the design of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension. nih.gov

Scope and Relevance of Research on 2-(4-methoxybenzyl)pyrrolidine and its Structural Analogs

The research landscape for 2-(4-methoxybenzyl)pyrrolidine extends to its structural analogs, where modifications to the core structure are made to explore structure-activity relationships (SAR). These analogs can feature different substituents on the pyrrolidine ring, the benzyl group, or the nitrogen atom.

For example, a series of N-substituted trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acids were synthesized and evaluated as endothelin receptor antagonists. acs.org In this series, the core pyrrolidine structure is more heavily substituted, and the nature of the N-substituent was found to be critical for activity. acs.org

Other relevant structural analogs that have been investigated include:

2-(4-Methoxyphenyl)pyrrolidine-1-sulfonamide: This analog incorporates a sulfonamide group at the nitrogen atom, a common functional group in many pharmaceuticals. vulcanchem.com The sulfonamide moiety can participate in hydrogen bonding interactions with biological targets. vulcanchem.com

Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate: This is a tetra-substituted pyrrolidine with additional functional groups that can influence its conformation and properties. iucr.orgresearchgate.net

4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: These compounds feature a more complex structure with a pyrrolidine-2,3-dione (B1313883) core and have been synthesized and studied for their chemical reactivity. beilstein-journals.org

The study of these and other analogs helps to elucidate the key structural features required for a desired biological effect. By systematically modifying the structure of 2-(4-methoxybenzyl)pyrrolidine, researchers can optimize properties such as potency, selectivity, and metabolic stability.

| Compound Name | Key Structural Feature | Area of Research Interest | Reference |

|---|---|---|---|

| 2-(4-Methoxyphenyl)pyrrolidine-1-sulfonamide | Sulfonamide group on the pyrrolidine nitrogen | Potential antimicrobial, anticancer, and antidiabetic applications | vulcanchem.com |

| N,N-dibutyl-2-[trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-3-carboxy-pyrrolidin-1-yl]acetamide | Complex N-substituent and additional substitution on the pyrrolidine ring | Endothelin receptor antagonism | acs.org |

| ethyl-2-(1-(3-mercapto-2-methylpropanoyl)-2-(4-methoxybenzyl)pyrrolidin-3-ylidene amino)propanoate | Modification at the 1- and 3-positions of the pyrrolidine ring | ACE inhibition for antihypertensive activity | nih.gov |

| Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | Tetra-substituted pyrrolidine with acetyloxy and ethylcarboxylate groups | Crystal structure and conformational analysis | iucr.orgresearchgate.net |

The ongoing research into 2-(4-methoxybenzyl)pyrrolidine and its analogs underscores the enduring importance of the pyrrolidine scaffold in the development of new chemical entities with potential therapeutic value.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)9-11-3-2-8-13-11/h4-7,11,13H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMFOPPPDHATJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407353 | |

| Record name | 2-[(4-methoxyphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66162-38-7 | |

| Record name | 2-[(4-methoxyphenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methoxybenzyl Pyrrolidine and Its Derivatives

Retrosynthetic Strategies for the 2-(4-methoxybenzyl)pyrrolidine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. deanfrancispress.com For 2-(4-methoxybenzyl)pyrrolidine, several logical disconnections can be envisioned, guiding the design of synthetic pathways.

A primary disconnection can be made at the C2-benzyl bond, suggesting a route involving the alkylation or arylation of a pre-formed pyrrolidine (B122466) derivative at the 2-position. Another key disconnection is of the C-N bonds within the pyrrolidine ring, which points towards cyclization strategies from acyclic precursors. These strategies often involve the formation of one or two C-N bonds in the ring-closing step. For instance, an intramolecular reaction of a γ-amino alkene or a related precursor can be a viable route.

Direct Cyclization Approaches to the Pyrrolidine Ring System

Direct cyclization methods offer an efficient means to construct the pyrrolidine ring in a single or tandem reaction sequence. These approaches are often characterized by high atom economy and the ability to control stereochemistry.

Palladium-Catalyzed Tandem Reactions for N-Aryl-2-(4-methoxybenzyl)pyrrolidines

Palladium-catalyzed reactions have emerged as a powerful tool in organic synthesis for the formation of C-C and C-N bonds. organic-chemistry.org A notable application is the tandem N-arylation/carboamination reaction for the synthesis of N-aryl-2-benzyl pyrrolidines. nih.govnih.gov This one-pot process allows for the modular assembly of these complex heterocyclic compounds from simple acyclic precursors. nih.gov

In a typical reaction, a primary γ-amino alkene undergoes N-arylation with an aryl bromide, followed by an intramolecular carboamination to form the pyrrolidine ring. nih.govnih.gov For the synthesis of a derivative like N-phenyl-2-(4-methoxybenzyl)pyrrolidine, 4-pentenylamine can be reacted sequentially with an aryl bromide and then 4-bromoanisole (B123540) in the presence of a palladium catalyst. nih.gov The choice of phosphine (B1218219) ligand is crucial for the success of this tandem process, with different ligands potentially required to optimize the N-arylation and carboamination steps. nih.gov These reactions often proceed with high diastereoselectivity, affording trans-2,5-disubstituted pyrrolidines. nih.gov

| Catalyst System | Ligand(s) | Starting Materials | Product | Yield | Diastereomeric Ratio (dr) | Ref |

| Pd₂(dba)₃ | P(2-furyl)₃ / BINAP | 4-Pentenylamine, Aryl Bromide, 4-Bromoanisole | N-Aryl-2-(4-methoxybenzyl)pyrrolidine | Moderate to Good | Good to Excellent | nih.gov |

| Pd(0) | Monophosphine | γ-(N-Arylamino)alkene, Vinyl Bromide | N-Aryl-2-allylpyrrolidine | Good | >20:1 (trans:cis) | nih.gov |

Asymmetric [3+2] Cycloaddition Reactions Leading to Pyrrolidines

The [3+2] cycloaddition reaction is a highly efficient method for constructing five-membered rings, including pyrrolidines. acs.orgacs.org Asymmetric variants of this reaction, often employing chiral catalysts, allow for the enantioselective synthesis of highly substituted pyrrolidines with control over multiple stereocenters. acs.orgrsc.orgrsc.orgnih.govnih.govnih.gov

One common approach involves the reaction of an azomethine ylide with an alkene. acs.orgacs.org The azomethine ylide, a 1,3-dipole, can be generated in situ from various precursors, such as imines of α-amino acids. The choice of metal catalyst and chiral ligand is critical for achieving high diastereo- and enantioselectivity. rsc.orgrsc.orgnih.gov For instance, a combined system of Au(I) and a chiral N,N'-dioxide–Dy(III) complex has been used for the asymmetric tandem cycloisomerization/[3+2] cycloaddition to yield enantioenriched spiroisobenzofuran-pyrrolidine derivatives. rsc.org Similarly, copper and nickel complexes with chiral ligands have been shown to catalyze the asymmetric [3+2] cyclization of iminoesters with nitroalkenes to produce indolyl-pyrrolidines. rsc.org The N-tert-butanesulfinylimine group has also been utilized as an effective electron-withdrawing group in 1-azadienes, enabling the diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions with azomethine ylides. acs.org

| Catalyst System | Reaction Type | Reactants | Product | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Ref |

| Au(I) / Chiral N,N'-dioxide–Dy(III) | Tandem Cycloisomerization/[3+2] Cycloaddition | 2,2'-diester aziridines, 2-ethynyl benzyl (B1604629) alcohols | Spiroisobenzofuran-1,3'-pyrrolidine derivatives | up to 81% | 95% ee, >19:1 dr | rsc.org |

| IAP–Ni(OAc)₂ complex | Asymmetric [3+2] Cyclization | Iminoesters, Indolyl nitroalkenes | Indolyl-pyrrolidines | - | - | rsc.org |

| PyBidine–Cu(OTf)₂ complex | Asymmetric [3+2] Cyclization | Iminoesters, Indolyl nitroalkenes | Indolyl-pyrrolidines | - | - | rsc.org |

| Ag₂CO₃ | 1,3-Dipolar Cycloaddition | Chiral N-tert-butanesulfinylazadienes, Azomethine ylides | Densely substituted pyrrolidines | Moderate to Good | High regio- and diastereoselectivities | acs.org |

Intramolecular Hydroamination and Reductive Cyclization Protocols

Intramolecular hydroamination of alkenes is an atom-economical method for the synthesis of cyclic amines, including pyrrolidines. rsc.orgrsc.orgcsic.es This reaction can be catalyzed by various metals or Brønsted acids, and can also proceed via a concerted, metal-free pathway. rsc.orgchemrxiv.orgresearchgate.net

A redox-enabled strategy has been developed for the intramolecular hydroamination of secondary amines to form pyrrolidines. rsc.orgrsc.org This one-pot sequence involves the in situ generation of a hydroxylamine (B1172632) by oxidation, followed by a Cope-type hydroamination and subsequent reduction of the resulting pyrrolidine N-oxide. rsc.orgrsc.org This method is notable for its mild conditions and high functional group tolerance. rsc.orgrsc.org Iron(III) salts have also been shown to be effective catalysts for the diastereoselective intramolecular hydroamination of α-substituted amino alkenes, leading to enantiopure trans-2,5-disubstituted pyrrolidines. csic.es

Reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines provides another route to 2-substituted pyrrolidines. nih.gov The diastereoselectivity of this reaction can be controlled by the choice of reducing agent, allowing for the synthesis of either epimer of the product from the same starting material. nih.gov

| Method | Catalyst/Reagent | Substrate | Product | Yield | Selectivity | Ref |

| Redox-enabled Hydroamination | - (Metal-free) | Secondary amine with alkene moiety | Pyrrolidine | High | High functional group tolerance | rsc.orgrsc.org |

| Iron-catalyzed Hydroamination | FeCl₃ | α-Substituted amino alkene | trans-2,5-Disubstituted pyrrolidine | Good to Excellent | Exclusive trans-diastereoselectivity | csic.es |

| Reductive Cyclization | LiBHEt₃ or DIBAL-H/LiHMDS | (S(S))-γ-chloro-N-tert-butanesulfinyl ketimine | (S(S),R)- or (S(S),S)-N-tert-butanesulfinyl-2-substituted pyrrolidine | 87-98% | High diastereoselectivity (99:1 or 1:99) | nih.gov |

Ring-Closing Metathesis Strategies in Pyrrolidine Synthesis

Ring-closing metathesis (RCM) has become a powerful and versatile tool for the construction of a wide variety of carbo- and heterocyclic compounds, including pyrrolidines. tandfonline.comtandfonline.com This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene. tandfonline.comtandfonline.com

The RCM of diallylamine (B93489) derivatives is a common strategy for synthesizing pyrrolidine rings. tandfonline.comtandfonline.com The reaction is often fast and efficient, proceeding under mild conditions with good to excellent yields. tandfonline.comtandfonline.com First-generation Grubbs catalysts are frequently employed for this transformation. tandfonline.comtandfonline.com One challenge can be the basicity of the nitrogen atom interfering with the ruthenium catalyst; this can sometimes be overcome by protecting the nitrogen or forming a salt. tandfonline.com RCM has been successfully applied to the synthesis of various pyrrolidine derivatives containing other heterocyclic moieties like coumarin, quinolone, and pyridine. tandfonline.com

| Catalyst | Substrate | Product | Yield | Ref |

| First-generation Grubbs catalyst | Diallylamine derivatives of coumarin, quinolone, pyridine, and substituted benzene (B151609) | Corresponding pyrrolidine derivatives | 70-95% | tandfonline.comtandfonline.com |

| First-generation Grubbs catalyst | (S)-allyl-(1-pyridin-3-yl-but-3-enyl)-carbamic acid benzyl ester | Piperidine (B6355638) ring precursor | - | nih.gov |

Derivatization from Pre-formed Pyrrolidine Intermediates

An alternative to de novo synthesis of the pyrrolidine ring is the modification of readily available pyrrolidine precursors. This approach is particularly useful for accessing a library of derivatives with diverse functionalities. Proline and its derivatives, such as 4-hydroxyproline (B1632879) and prolinol, are common starting points for the synthesis of more complex pyrrolidine-containing molecules. mdpi.com

For example, the synthesis of various pyrrolidine-based drugs often starts from commercially available Boc-protected trans-4-hydroxy-L-proline. mdpi.com This precursor can be chemically modified through a series of reactions, such as oxidation and esterification, to introduce desired functional groups. mdpi.com Similarly, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been synthesized from L-proline through a multi-step sequence involving N-benzylation, esterification, and subsequent reaction with hydrazine (B178648) hydrate (B1144303) and aromatic acids. tandfonline.com

The synthesis of new pyrrolidine-based organocatalysts has been achieved by starting with chiral imines derived from (R)-glyceraldehyde acetonide. beilstein-journals.org Diastereoselective allylation followed by a sequential hydrozirconation/iodination reaction yields the initial pyrrolidine scaffold, which can then be further modified through deprotection and reprotection steps to introduce different substituents. beilstein-journals.org

| Starting Material | Key Reactions | Product | Ref |

| Boc-protected trans-4-hydroxy-L-proline | Esterification, Oxidation | Precursor for Grazoprevir and Voxilaprevir | mdpi.com |

| L-proline | N-benzylation, Esterification, Reaction with hydrazine hydrate and aromatic acids | N-Benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives | tandfonline.com |

| Chiral imines from (R)-glyceraldehyde acetonide | Diastereoselective allylation, Hydrozirconation/iodination, Deprotection/Reprotection | Pyrrolidine-based organocatalysts | beilstein-journals.org |

Alkylation and Arylation at the 2-Position of Pyrrolidine Ring Systems

The introduction of substituents at the 2-position of the pyrrolidine ring is a fundamental strategy for the synthesis of compounds like 2-(4-methoxybenzyl)pyrrolidine. This can be achieved through either alkylation or arylation reactions, often employing organometallic reagents or metal-catalyzed processes to ensure high selectivity.

Alkylation at the C2-position typically involves the deprotonation of an activated pyrrolidine derivative to form an enolate or an equivalent nucleophile, which is then trapped with an alkyl halide. For instance, the alkylation of (2S, 4R)-4-hydroxyproline derivatives has been demonstrated to proceed with retention of configuration. researchgate.net In this method, a bicyclic intermediate is formed, which upon deprotonation and reaction with alkyl halides, yields 2-substituted 4-hydroxyprolines. researchgate.net Another approach involves the organolithiation of cyclic imines, which can then react with various electrophiles to yield 2-substituted pyrrolidines. acs.org Control of regio- and stereoselectivity is crucial and often requires carefully selected bases and low-temperature conditions to prevent side reactions.

Arylation methods provide a direct route to introduce aryl groups, such as the 4-methoxybenzyl moiety. Palladium-catalyzed reactions are particularly prominent in this area. A notable method is the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines through the carboamination of γ-N-arylamino alkenes with aryl bromides, catalyzed by a palladium(0) complex. nih.gov This reaction demonstrates high diastereoselectivity for forming specific isomers. nih.gov More direct approaches, such as the palladium-catalyzed α-arylation of N-Boc-pyrrolidine, have also been developed, offering an efficient route to 2-aryl pyrrolidines. organic-chemistry.org Recent advancements include the direct α-arylation of pyrrolidines using quinone monoacetals as oxidants, which allows for the one-step synthesis of α-aryl-substituted pyrrolidines. rsc.org

Table 1: Selected Methods for C2-Functionalization of Pyrrolidines

| Method | Type | Key Reagents/Catalyst | Substrate Example | Product Type | Reference |

|---|---|---|---|---|---|

| Enolate Alkylation | Alkylation | Strong base (e.g., LDA), Alkyl halide | O-Acetyl-4-hydroxyproline derivative | 2-Alkyl-4-hydroxyproline | researchgate.net |

| Organolithium Reaction | Alkylation/Arylation | n-BuLi, Electrophile | Cyclic imine | 2-Substituted pyrrolidine | acs.org |

| Palladium-catalyzed Carboamination | Arylation | Pd(0) catalyst, Base, Aryl bromide | γ-N-arylamino alkene | N-Aryl-2-benzyl pyrrolidine | nih.gov |

| Palladium-catalyzed α-Arylation | Arylation | Pd catalyst, Ligand, Base | N-Boc-pyrrolidine | N-Boc-2-aryl-pyrrolidine | organic-chemistry.org |

| Quinone-mediated Arylation | Arylation | Quinone monoacetal, DABCO | Pyrrolidine | α-Aryl-pyrrolidine | rsc.org |

Transformations of Pyrrolidinone Precursors

Pyrrolidinones, or γ-lactams, are versatile and readily available precursors for the synthesis of 2-substituted pyrrolidines. The transformation typically involves the reduction of the lactam carbonyl group.

A common approach is the reduction of a substituted pyrrolidinone to the corresponding pyrrolidine. For example, a (2R,4R)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole can be hydrogenated using Raney nickel to yield the fully saturated pyrrolidine derivative with high diastereoselectivity. google.com This method highlights the utility of catalytic hydrogenation for the stereocontrolled reduction of unsaturated lactams.

In other strategies, the pyrrolidinone ring is constructed first and then modified. The synthesis of pyrrolidine-2,3-diones, for example, provides intermediates that can be further elaborated. beilstein-journals.org These diones can undergo condensation reactions followed by reduction. For instance, in the synthesis of pyrrolidine-based iminosugars, a 2,3-dioxopyrrolidine intermediate is first synthesized via a multicomponent reaction, and subsequent reduction steps, including the reduction of the amide functionality with reagents like lithium aluminium hydride (LiAlH₄), afford the final pyrrolidine products. researchgate.netorientjchem.org The choice of reducing agent is critical; for instance, while LiAlH₄ reduces both ester and amide groups, other reagents like sodium borohydride (B1222165) might be used for more selective transformations. google.comorientjchem.org

Table 2: Pyrrolidinone Transformations

| Precursor Type | Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| Dihydro-1H-pyrrole (Unsaturated Lactam) | Catalytic Hydrogenation | Raney Nickel, H₂ | Substituted Pyrrolidine | google.com |

| 2,3-Dioxopyrrolidine | Reduction of Amide | Lithium Aluminium Hydride (LiAlH₄) | Hydroxymethyl-pyrrolidinol | researchgate.netorientjchem.org |

| Substituted Pyrrolidinone | Reduction of Carbonyl | Sodium Borohydride (NaBH₄) | Hydroxymethyl-pyrrolidine | google.com |

Multi-Component Reactions for the Assembly of 2-(4-methoxybenzyl)pyrrolidine Frameworks

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecular scaffolds like 2-(4-methoxybenzyl)pyrrolidine from simple starting materials in a single pot. These reactions are characterized by their high atom economy and operational simplicity.

One notable MCR approach involves the reaction of an amine, an acetylene (B1199291) dicarboxylate, and formaldehyde (B43269). rasayanjournal.co.in By adjusting the molar ratios of the reactants, this method can be directed to produce either substituted pyrrolidines or tetrahydropyrimidines. rasayanjournal.co.in Specifically, a 1:1:4 molar ratio of a primary amine (like 4-methoxyaniline), dimethyl acetylenedicarboxylate, and formaldehyde can yield highly functionalized pyrrolidine scaffolds. rasayanjournal.co.in A similar MCR strategy has been applied to the synthesis of potent antidiabetic agents, where a mixture of an amine, an aldehyde, and an ester in ethanol (B145695) can be refluxed to construct the highly functionalized pyrrolidine ring skeleton, which can include a 2-(4-methoxyphenyl) substituent. researchgate.netorientjchem.org

Another powerful strategy is the 1,3-dipolar cycloaddition, a classic method for constructing five-membered rings. nih.gov The reaction between an azomethine ylide (the 1,3-dipole), often generated in situ from an amino acid, and an alkene (the dipolarophile) can produce substituted pyrrolidines with a high degree of regio- and stereocontrol. nih.gov

Cascade reactions also provide an MCR-like approach. A cascade double reductive amination using an η4-dienetricarbonyliron complex has been used to synthesize 2-dienyl-substituted pyrrolidines with excellent diastereoselectivity. acs.org This process involves a one-pot sequence of two reductive amination steps to build the pyrrolidine ring. acs.org

Table 3: Multi-Component Reactions for Pyrrolidine Synthesis

| MCR Type | Components | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Three-Component Domino Cyclization | Primary Amine, Acetylene Dicarboxylate, Formaldehyde | Water as solvent, TBAB mediated | Polysubstituted Pyrrolidine | rasayanjournal.co.in |

| MCR for Iminosugars | Amine, Aldehyde, Ester | One-pot reflux in ethanol | Highly functionalized Pyrrolidine | researchgate.netorientjchem.org |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkene | High regio- and stereoselectivity | Substituted Pyrrolidine | nih.gov |

| Cascade Double Reductive Amination | Keto-aldehyde, Primary Amine, Reducing Agent | Fe(CO)₃ complex for stereocontrol | 2-Dienyl-substituted Pyrrolidine | acs.org |

Protecting Group Strategies for the Pyrrolidine Nitrogen and Hydroxyl Moieties

In the multi-step synthesis of 2-(4-methoxybenzyl)pyrrolidine and its derivatives, protecting groups are indispensable for masking reactive functional groups, primarily the pyrrolidine nitrogen and any hydroxyl groups, to prevent undesired side reactions. wiley.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal. beilstein-journals.org

For the Pyrrolidine Nitrogen: The most common protecting groups for the pyrrolidine nitrogen are carbamates, due to their ability to decrease the nucleophilicity of the nitrogen and their predictable cleavage conditions.

tert-Butoxycarbonyl (Boc): This is a widely used group due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid or HCl). wikipedia.orgmdpi.com It is frequently employed in syntheses involving organometallic reagents or reductions.

Carbobenzyloxy (Cbz): The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). wiley.comwikipedia.org This makes it orthogonal to the Boc group. However, its removal conditions are incompatible with functional groups that are sensitive to reduction, such as certain halo-phenyl groups or alkenes. nih.gov

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is notable for its lability to basic conditions (e.g., piperidine in DMF), making it orthogonal to both Boc and Cbz groups. wiley.comwikipedia.org This orthogonality is crucial in complex syntheses requiring sequential deprotection steps. wiley.com

Sulfonyl Groups: Groups like tosyl (Ts) can protect the nitrogen and their strong electron-withdrawing nature can influence the reactivity of the pyrrolidine ring. beilstein-journals.orgresearchgate.net However, their removal often requires harsh conditions. beilstein-journals.org

For Hydroxyl Moieties: When synthesizing derivatives with hydroxyl groups, such as those derived from 4-hydroxyproline, protection of the alcohol is often necessary.

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS or TBDMS) are very common. wiley.com They are robust and can be installed selectively. Cleavage is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgnih.gov The stability of different silyl ethers (e.g., TMS, TES, TBDMS) varies, allowing for differential protection. wikipedia.org

Benzyl (Bn) Ethers: While effective, benzyl groups are typically removed by hydrogenolysis, which presents the same functional group compatibility issues as the Cbz group. nih.gov

The strategic use of orthogonal protecting groups, such as the combination of Fmoc for the amine (base-labile), tert-butyl for a carboxylic acid (acid-labile), and a silyl ether for a hydroxyl group (fluoride-labile), allows for the selective deprotection and functionalization of different parts of the molecule in a complex synthesis. wiley.comwikipedia.org

Table 4: Common Protecting Groups for Pyrrolidine Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions | Reference |

|---|---|---|---|---|

| Pyrrolidine Nitrogen | tert-Butoxycarbonyl | Boc | Strong acid (TFA, HCl) | wikipedia.org |

| Pyrrolidine Nitrogen | Carbobenzyloxy | Cbz | H₂, Pd/C (Hydrogenolysis) | wiley.comwikipedia.org |

| Pyrrolidine Nitrogen | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | wiley.comwikipedia.org |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride ion (e.g., TBAF), Acid | wikipedia.orgnih.gov |

| Hydroxyl | Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | nih.gov |

Stereochemical Control in the Synthesis of 2 4 Methoxybenzyl Pyrrolidine Enantiomers

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a foundational strategy in asymmetric synthesis that leverages the abundance of enantiopure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.org This approach is particularly efficient when the target molecule's structure is closely related to a readily available chiral precursor, as the inherent chirality can be transferred to the final product, often through a series of stereospecific reactions. wikipedia.org

Enantioselective Synthesis from L-Tyrosine Derivatives

L-tyrosine, an aromatic amino acid, serves as a prominent and logical starting material for the synthesis of 2-(4-methoxybenzyl)pyrrolidine due to its structural similarity. The para-substituted benzyl (B1604629) group is already present in a protected form (as a phenol), and the amino acid backbone provides the necessary nitrogen atom and a stereocenter from which the pyrrolidine (B122466) ring's chirality can be derived.

A notable application of this strategy is in the synthesis of anisomycin (B549157) and its analogues. Research has demonstrated the stereospecific conversion of L-tyrosine into N-benzoyl-2-(p-methoxybenzyl)-3-hydroxy-4-cyanopyrrolidine. cdnsciencepub.com This transformation confirms that the absolute configuration of the stereocenters can be directly correlated to the starting L-tyrosine. cdnsciencepub.com The biosynthesis of anisomycin also begins with the deamination of L-tyrosine to yield 4-hydroxyphenylpyruvic acid, which initiates the formation of the benzylpyrrolidine core. nih.gov Furthermore, L-tyrosine has been effectively used as a chiral template for preparing a variety of structurally novel derivatives, showcasing its versatility as a precursor in enantioselective synthesis. ebi.ac.uk

Table 1: Key Transformations from L-Tyrosine Derivatives

| Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|

| L-Tyrosine | Stereospecific conversion | N-benzoyl-2-(p-methoxybenzyl)-3-hydroxy-4-cyanopyrrolidine | cdnsciencepub.com |

| L-Tyrosine | Deamination (Biosynthesis) | 4-hydroxyphenylpyruvic acid (precursor to pyrrolidine ring) | nih.gov |

Utilization of Other Natural Chiral Precursors

Beyond L-tyrosine, the broader chiral pool offers a variety of precursors for pyrrolidine synthesis. While not always containing the 4-methoxybenzyl moiety directly, these precursors provide the chiral pyrrolidine core, which can be later functionalized.

Examples of such precursors include:

Aspartic Acid : Both (R)- and (S)-aspartic acid have been used to synthesize the optical antipodes of 3-pyrrolidinylisoxazoles, demonstrating the utility of this amino acid in creating substituted pyrrolidine rings. nih.gov

Sugars and their Derivatives : Carbohydrates are another rich source of chirality. For instance, 2,3-O-iso-propylidene-D-erythronolactol, derived from a sugar, has been employed as a starting material for the synthesis of new chiral pyrrolidines. nih.gov Similarly, (R)-glyceraldehyde, accessible from D-mannitol, can be converted into chiral imines that serve as building blocks for pyrrolidine-based organocatalysts. nih.govbeilstein-journals.org These examples highlight the principle of using sugar-derived chirality to construct the pyrrolidine scaffold.

Asymmetric Catalytic Methodologies

Asymmetric catalysis provides a powerful alternative to chiral pool synthesis, creating chiral molecules from achiral or racemic precursors through the action of a chiral catalyst. This field has developed extensively, offering highly efficient and selective methods for constructing chiral pyrrolidine rings.

Enantioselective Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in asymmetric reactions has led to significant breakthroughs in the formation of chiral heterocycles. For pyrrolidine synthesis, palladium-catalyzed cycloadditions are particularly relevant.

One of the most effective methods is the enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This reaction, catalyzed by a palladium complex bearing a chiral ligand, constructs the five-membered pyrrolidine ring with high levels of stereocontrol. The development of novel phosphoramidite (B1245037) ligands has been crucial to achieving excellent yields and high enantiomeric excess (ee) for a wide variety of imine substrates. nih.gov The catalytic cycle is believed to proceed through a zwitterionic Pd-TMM intermediate that adds to the imine, followed by ring closure to furnish the chiral pyrrolidine product. nih.gov Other palladium(II)-catalyzed reactions, such as the directed enantioselective anti-carboboration of alkenes, further illustrate the power of this metal in creating complex chiral structures that can serve as precursors to pyrrolidines. chemrxiv.org

Table 2: Examples of Enantioselective Palladium-Catalyzed Pyrrolidine Synthesis

| Reaction Type | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Palladium / Chiral Phosphoramidite Ligand | Forms chiral pyrrolidines from TMM and imines with high enantioselectivity. | nih.gov |

Organocatalytic Approaches for Pyrrolidine Ring Formation

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. beilstein-journals.org The pyrrolidine scaffold itself is a privileged motif in many organocatalysts, most famously exemplified by proline and its derivatives. unibo.it

These catalysts typically operate through enamine or iminium ion intermediates. mdpi.com For the formation of the pyrrolidine ring, organocatalytic 1,3-dipolar cycloadditions are a prominent strategy. For example, the reaction of azomethine ylides with electron-deficient alkenes, catalyzed by a chiral organic molecule, can produce highly substituted pyrrolidines with excellent stereocontrol. N-Boc-glycine has been shown to catalyze the 1,3-dipolar cycloaddition of maleic anhydride (B1165640) to N-benzylidene α-amino acid esters, leading to the formation of complex pyrrolidine-2,3,4-tricarboxylic anhydrides. researchgate.net The development of new pyrrolidine-based organocatalysts, often synthesized from the chiral pool, continues to expand the scope and efficiency of these transformations. nih.govbeilstein-journals.org

Chiral Ligand Design and Application in Asymmetric Syntheses

The success of asymmetric metal catalysis is intrinsically linked to the design and synthesis of chiral ligands. nih.gov These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov

Historically, C2-symmetric ligands, such as DIOP and DiPAMP, were dominant because their symmetry reduces the number of possible isomeric metal complexes and competing reaction pathways. nih.gov More recently, non-symmetrical and modular ligands, like phosphinooxazolines (PHOX ligands), have proven highly versatile and effective, often outperforming their symmetric counterparts. nih.govresearchgate.net

The design of these ligands is often guided by a combination of mechanistic understanding, intuition, and systematic screening. nih.gov For the synthesis of chiral pyrrolidines via palladium catalysis, the development of novel phosphoramidite ligands was a critical breakthrough, enabling high enantioselectivity in [3+2] cycloaddition reactions. nih.gov The modular nature of these ligands allows for fine-tuning of steric and electronic properties to optimize catalyst performance for specific substrates. utexas.edu This synergy between ligand design and catalytic application is fundamental to advancing the synthesis of enantiomerically pure compounds like 2-(4-methoxybenzyl)pyrrolidine.

Stereoselective Michael Addition Reactions Leading to Pyrrolidine Derivatives

The aza-Michael addition, a powerful method for carbon-nitrogen bond formation, is pivotal in the synthesis of nitrogen-containing heterocyclic compounds, including pyrrolidine derivatives rsc.org. Organocatalysis, in particular, has emerged as a successful strategy to address the challenges associated with the inherent Lewis basicity of nitrogen in these reactions rsc.org. The development of chiral Brønsted acids and other organocatalysts has enabled highly enantioselective intramolecular aza-Michael additions, leading to the formation of enantio-enriched 2-substituted pyrrolidines rsc.org.

One notable approach involves the use of novel pyrrolidine-based organocatalysts that possess a bulky substituent at the C2 position. These catalysts have been effectively employed in the Michael addition of aldehydes to nitroolefins beilstein-journals.orgbeilstein-journals.org. The design of these catalysts, often derived from the chiral pool such as from (R)-glyceraldehyde, aims to create a sterically demanding environment that can induce high levels of stereoselectivity in reactions proceeding through enamine intermediates beilstein-journals.orgnih.gov.

In a typical application, these organocatalysts are screened for their effectiveness in a model reaction, such as the addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene beilstein-journals.org. The stereochemical outcome of the reaction is highly dependent on the configuration of the catalyst used, with opposite enantiomers of the product being obtainable by using catalysts with different stereochemistry beilstein-journals.orgnih.gov. While initial screenings may show moderate diastereoselectivity, optimization of reaction conditions and catalyst structure can lead to significant improvements, achieving enantioselectivities up to 85% ee for the desired Michael adducts beilstein-journals.orgbeilstein-journals.org. The resulting adducts can then be further transformed into the target pyrrolidine structures.

Table 1: Performance of Chiral Pyrrolidine Organocatalysts in the Michael Addition of 3-Phenylpropionaldehyde to trans-β-nitrostyrene beilstein-journals.org

| Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess of syn-adduct (%) | Enantiomeric Excess of anti-adduct (%) |

|---|---|---|---|---|

| OC1 | 99 | 78:22 | 68 | 63 |

| OC2 | 98 | 75:25 | 68 | 58 |

| OC3 | 95 | 70:30 | -69 | -44 |

| OC4 | 98 | 74:26 | -68 | -50 |

Diastereoselective Synthesis Approaches for Substituted Pyrrolidines

The diastereoselective synthesis of substituted pyrrolidines is a critical area of research, enabling the precise control of multiple stereocenters within the pyrrolidine ring. A variety of strategies have been developed, often relying on chiral auxiliaries, substrate control, or metal-based stereodirecting elements acs.orgresearchgate.netacs.org.

One powerful method is the use of chiral auxiliaries in cycloaddition reactions. For instance, Oppolzer's chiral sultam can direct asymmetric 1,3-dipolar cycloadditions to construct 3,4-syn substituted pyrrolidine moieties with a high degree of diastereoselectivity and enantioselectivity acs.org. Similarly, N-tert-butanesulfinyl imines can act as effective electron-withdrawing groups in 1-azadienes, facilitating highly diastereoselective [3 + 2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines with up to four stereogenic centers acs.orgchemistryviews.org.

Another established approach involves the diastereoselective addition of organometallic reagents to chiral precursors. The synthesis of trans-2,5-disubstituted pyrrolidines has been achieved through two sequential diastereoselective additions of Grignard reagents, first to a chiral imine and subsequently to a 1,3-oxazolidine intermediate nih.govacs.org. The stereochemical outcome is directed by the chiral auxiliary, leading to the formation of stereopure adducts acs.org.

Furthermore, transition metal complexes can serve as powerful stereodirecting groups. An η4-dienetricarbonyliron complex containing a keto-aldehyde side chain can undergo a cascade double reductive amination with primary amines acs.orglookchem.com. In this process, the iron tricarbonyl group controls the facial selectivity of hydride attack, leading to the formation of 2-dienyl-substituted pyrrolidines with excellent diastereoselectivity acs.org.

A highly pertinent example of substrate-controlled diastereoselective synthesis is the stereospecific conversion of L-tyrosine into N-benzoyl-2-(p-methoxybenzyl)-3-hydroxy-4-cyanopyrrolidine cdnsciencepub.com. This multi-step synthesis establishes the absolute configuration of three asymmetric centers (2S, 3S, 4S), demonstrating how the inherent chirality of a starting material can be effectively transferred to create a complex, stereochemically defined pyrrolidine structure cdnsciencepub.com.

Table 2: Diastereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines via Double Reductive Amination lookchem.com

| Entry | Primary Amine (RNH₂) | Product | Yield (%) |

|---|---|---|---|

| a | BnNH₂ | 1a | 75 |

| b | (R)-PhCH(Me)NH₂ | 1b | 73 |

| c | (S)-PhCH(Me)NH₂ | 1c | 75 |

| d | Ph(CH₂)₂NH₂ | 1d | 70 |

| e | Allylamine | 1e | 65 |

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful strategies for the asymmetric synthesis of enantiomerically pure compounds from racemic mixtures wikipedia.orgwikipedia.org. While conventional KR is limited to a maximum theoretical yield of 50% for a single enantiomer, DKR integrates an in-situ racemization of the less reactive enantiomer, enabling a theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product wikipedia.orgprinceton.edu.

These techniques have been successfully applied to the synthesis of 2-substituted pyrrolidines. A notable example is the dynamic resolution of N-protected 2-lithiopyrrolidines nih.gov. In this method, a racemic 2-lithiopyrrolidine is treated with a chiral ligand, such as (-)-sparteine, which forms two diastereomeric complexes that are in equilibrium. One complex reacts faster with an electrophile, leading to the formation of an enantiomerically enriched 2-substituted pyrrolidine nih.govrsc.org. This approach can be a dynamic thermodynamic resolution, where the asymmetric induction results from a thermodynamic preference for one of the diastereomeric complexes, or a dynamic kinetic resolution, depending on the N-substituent nih.gov.

Organocatalysis has also enabled sophisticated DKR processes. A highly synergistic cascade reaction combining a reversible aza-Henry reaction with a DKR-driven aza-Michael cyclization has been developed for the synthesis of highly functionalized pyrrolidines pkusz.edu.cn. This method can generate up to three stereogenic centers with excellent diastereoselectivity (single isomer) and high enantioselectivity (>90% ee) pkusz.edu.cn.

Biocatalysis offers highly efficient and selective methods for the resolution of pyrrolidines. Transaminases (TAs) have been employed in the enantio-complementary synthesis of a range of 2-substituted pyrrolidines from ω-chloroketones nih.govacs.org. By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the target pyrrolidine can be produced with analytical yields up to 90% and outstanding enantiomeric excesses, often exceeding 99.5% nih.govacs.org. This biocatalytic approach has been successfully applied to synthesize various 2-arylpyrrolidines, demonstrating its broad applicability acs.org.

Table 3: Enantio-Complementary Synthesis of 2-Arylpyrrolidines using Transaminases (TAs) acs.org

| Product | Substituent (Aryl group) | (S)-TA Yield (%) | (S)-TA ee (%) | (R)-TA Yield (%) | (R)-TA ee (%) |

|---|---|---|---|---|---|

| 3c | Phenyl | 50 | >99.5 (S) | 40 | >99.5 (R) |

| 3d | 4-Fluorophenyl | 60 | >99.5 (S) | 60 | >99.5 (R) |

| 3e | 4-Chlorophenyl | 90 | >99.5 (S) | 90 | >99.5 (R) |

| 3f | 2,4-Dichlorophenyl | 15 | >99.5 (S) | 10 | >99.5 (R) |

| 3g | 4-Bromophenyl | 80 | >99.5 (S) | 80 | >99.5 (R) |

| 3h | 4-Methylphenyl | 40 | >99.5 (S) | 40 | >99.5 (R) |

| 3i | 4-Methoxyphenyl (B3050149) | 25 | >99.5 (S) | 25 | >99.5 (R) |

| 3j | 3-Methoxyphenyl | 20 | 98.1 (S) | 20 | >99.5 (R) |

| 3k | 3-Fluorophenyl | 20 | 97.9 (S) | 20 | >99.5 (R) |

Application of 2 4 Methoxybenzyl Pyrrolidine As a Chiral Building Block and Ligand

Role as a Precursor in Complex Molecule and Natural Product Synthesis

The 2-(4-methoxybenzyl)pyrrolidine scaffold is a fundamental starting point for the synthesis of more elaborate and polysubstituted molecules. Its inherent chirality can be transferred and built upon to generate complex stereochemical arrays. Organic chemists utilize this building block in multi-step syntheses to construct intricate molecular architectures, including polycyclic systems and densely functionalized pyrrolidine (B122466) derivatives.

A key strategy involves the [3+2] dipolar cycloaddition of azomethine ylides, which allows for the direct formation of the five-membered ring with control over multiple stereocenters. acs.org Methodologies using iridium-catalyzed reductive generation of azomethine ylides from tertiary amides have been successfully applied to construct complex tricyclic cores containing a 4-methoxybenzyl-substituted pyrrolidine ring. acs.org This highlights the role of the parent structure in accessing sophisticated molecular frameworks relevant to natural product synthesis.

Furthermore, the synthesis of highly substituted pyrrolidines often begins with precursors that incorporate the 2-(4-methoxybenzyl) group. For instance, palladium-catalyzed reactions have been employed to synthesize molecules like tert-butyl 2-(4-methoxybenzyl)pyrrolidine-1-carboxylate. umich.edu Other complex derivatives, such as ethyl (2R,3R,4S)-2-(4-methoxyphenyl)-4-(3,4-(methylenedioxy)phenyl)pyrrolidine-3-carboxylate, have been synthesized through enantioselective Michael reactions, demonstrating how the initial chiral scaffold guides the formation of subsequent stereocenters. researchgate.net While the direct synthesis of a named natural product starting from 2-(4-methoxybenzyl)pyrrolidine is context-dependent, its utility is firmly established in creating the core structures, such as those found in (R)-bgugaine and (R)-irnidine, which are synthesized from a pyrrolidine core. whiterose.ac.uk

Utilization in the Construction of Chiral Ligands for Asymmetric Catalysis

The rigid and stereochemically defined structure of 2-(4-methoxybenzyl)pyrrolidine makes it an excellent foundation for the design of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product.

The effectiveness of a pyrrolidine-based chiral ligand is governed by several key design principles that manipulate steric and electronic interactions within the catalytic complex.

Stereochemical Control: The absolute configuration of the stereocenter(s) on the pyrrolidine ring is the primary determinant of the product's chirality. For ligands derived from amino alcohols, the configuration of the carbinol carbon atom typically controls the sense of asymmetric induction. diva-portal.org

Structural Rigidity and Conformation: The non-planar nature of the pyrrolidine ring, often described as "pseudorotation," reduces conformational flexibility. nih.gov Constraining the ligand's structure, for example by incorporating it into a pyrrolidine ring, can eliminate non-productive conformations, leading to higher catalytic activity and selectivity compared to more flexible acyclic analogues. nih.gov

Steric Hindrance: Bulky substituents on the pyrrolidine ring create a defined chiral pocket around the metal's active site. This steric hindrance blocks one of the enantiotopic faces of the substrate from approaching the catalyst, thereby ensuring high enantioselectivity. nih.gov The size and position of these groups can be tuned to optimize performance for different substrates.

Electronic Properties: The electronic nature of the substituents on the pyrrolidine scaffold and associated coordinating groups (e.g., phosphines, pyridines) can influence the catalytic activity. However, studies have shown that steric factors often play a more dominant role than electronic effects in determining the level of enantioselectivity. diva-portal.org

Modularity and Accessibility: Effective ligand design often employs a modular approach, where different chiral fragments and coordinating atoms can be easily assembled. Pyrrolidine derivatives, often sourced from the inexpensive chiral pool (e.g., from L-proline), provide a readily available and modifiable platform for creating diverse libraries of ligands. diva-portal.orgchim.it

A notable application of a ligand derived from the pyrrolidine framework is in the asymmetric reduction of ketones. A catalytic system involving (R)-2-[bis(4-methoxyphenyl)hydroxymethyl]pyrrolidine, a direct derivative, has been developed for the large-scale, highly enantioselective reduction of aromatic ketones. google.com This system, which uses sodium borohydride (B1222165) and chlorotrimethylsilane, demonstrates high efficiency and stereoselectivity, making it industrially relevant. google.com The ligand, used at a 10-20 mol% loading, effectively creates a chiral environment for the reduction, yielding optically active alcohols with high enantiomeric excess (ee). google.com

The performance of this catalytic system is detailed in the table below, showcasing its application in reducing various aromatic ketone substrates.

| Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-[5-(4-fluorophenyl)-5-oxopentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one | 3-[5-(4-fluorophenyl)-5(S)-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one | Not specified | 99.0% ee | google.com |

| 5-(4-fluorophenyl)-5-oxopentanoic acid methyl ester | 5-(4-fluorophenyl)-5(S)-hydroxypentanoic acid methyl ester | Not specified | 98.8% ee | google.com |

This system highlights how modifying the 2-position of the pyrrolidine ring with a bis(4-methoxyphenyl)hydroxymethyl group creates a highly effective chiral ligand for asymmetric reductions. google.com

Foundation for Chiral Auxiliaries in Organic Synthesis

Beyond their role in metal-based catalysis, pyrrolidine derivatives serve as a foundation for chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs a stereoselective reaction, and is subsequently removed. This strategy is a powerful tool for controlling stereochemistry in the synthesis of complex molecules.

Epimeric pyrroloimidazolones, which are readily synthesized from L-proline, exemplify the utility of the pyrrolidine scaffold in this context. chim.it These auxiliaries can be used to induce planar, central, and axial chirality in various substrates. chim.it A key advantage of this system is that the different epimers can behave as "pseudo-enantiomers," allowing access to either enantiomer of a product from a single, inexpensive chiral starting material. chim.it After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recycled. The design of such auxiliaries focuses on several criteria: they must be easy to prepare, stable to reaction conditions, provide high diastereoselectivity, and be readily removable. chim.it While direct applications of 2-(4-methoxybenzyl)pyrrolidine as a classical chiral auxiliary are part of the broader exploration of pyrrolidine chemistry, the principles are well-established by closely related structures derived from the pyrrolidine chiral pool. chim.itru.nl

Contributions to Methodologies for Enantioselective Transformations

The use of 2-(4-methoxybenzyl)pyrrolidine and its derivatives has contributed significantly to the development of new and efficient methodologies for enantioselective transformations. These contributions range from the creation of novel catalytic systems to the design of powerful cycloaddition reactions for building molecular complexity.

One of the most impactful contributions is in the area of asymmetric catalysis. The development of ligands like (R)-2-[bis(4-methoxyphenyl)hydroxymethyl]pyrrolidine has enabled highly efficient and scalable methods for the asymmetric reduction of ketones, providing reliable access to chiral alcohols, which are crucial intermediates in the pharmaceutical industry. google.com

Furthermore, the pyrrolidine scaffold has been central to advancing palladium-catalyzed asymmetric [3+2] cycloaddition reactions. The development of novel phosphoramidite (B1245037) ligands based on chiral pyrrolidines has allowed for the highly enantioselective reaction of trimethylenemethane (TMM) with imines. nih.gov This methodology provides a direct and powerful route to optically active, functionalized pyrrolidines, which are prevalent in natural products and pharmaceuticals. nih.gov The rigidity and well-defined steric environment of the pyrrolidine-based ligands were crucial for achieving high levels of stereocontrol in these complex transformations. nih.govnih.gov

The continuous development of synthetic methods, such as iridium-catalyzed one-pot reactions to build complex polycyclic amines from pyrrolidine precursors, further underscores the foundational role of this scaffold in expanding the toolbox of modern organic synthesis. acs.org These methodologies, built upon the unique structural and chiral properties of the pyrrolidine ring, represent significant progress in the ability to construct complex chiral molecules efficiently and selectively.

Medicinal Chemistry Research Applications of 2 4 Methoxybenzyl Pyrrolidine Derivatives

Design and Synthesis of Analogs Featuring the 2-(4-methoxybenzyl)pyrrolidine Moiety

The design and synthesis of analogs containing the 2-(4-methoxybenzyl)pyrrolidine core are central to exploring their therapeutic potential. Medicinal chemists employ various strategies to modify and diversify this scaffold, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Structural Modifications and Diversification Strategies

A primary strategy for diversification involves the functionalization of the pyrrolidine (B122466) ring at various positions. The nitrogen atom (N1), being a secondary amine, is a common site for substitution, with a significant percentage of FDA-approved pyrrolidine-containing drugs being N-substituted. nih.gov Synthetic approaches often involve the reaction of the parent 2-(4-methoxybenzyl)pyrrolidine with a wide array of electrophiles to introduce diverse functionalities.

Another key approach is the modification of substituents at other positions on the pyrrolidine ring, such as C3, C4, and C5. For instance, the introduction of carboxylic acid groups, amides, or other functional groups can significantly alter the molecule's polarity and its ability to interact with biological targets. acs.org The synthesis of these analogs can be achieved through multi-step sequences starting from readily available precursors like cis-4-hydroxy-D-proline, which allow for the stereocontrolled introduction of substituents. nih.gov

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing the pyrrolidinyl ring itself, offering control over the stereochemistry at multiple centers. nih.gov This method allows for the combination of different azomethine ylides and dipolarophiles to generate a library of structurally diverse pyrrolidine derivatives. nih.gov

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are frequently employed to fine-tune the properties of 2-(4-methoxybenzyl)pyrrolidine derivatives. This strategy involves replacing a specific functional group with another that has similar steric and electronic properties, with the goal of improving biological activity or metabolic stability.

For example, the methoxy (B1213986) group on the benzyl (B1604629) ring can be replaced with other substituents to probe the electronic requirements for target binding. Similarly, the pyrrolidine ring itself can be considered a bioisosteric replacement for other cyclic structures, such as an indan (B1671822) ring, as demonstrated in the development of endothelin receptor antagonists. acs.org The rationale behind such replacements is to maintain the key pharmacophoric features while potentially improving properties like solubility or reducing off-target effects.

Structure-Activity Relationship (SAR) Studies of 2-(4-methoxybenzyl)pyrrolidine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For 2-(4-methoxybenzyl)pyrrolidine derivatives, these studies have provided valuable insights into the key structural features required for potent and selective target engagement.

Impact of Substituent Position and Nature on Target Interaction

The position and chemical nature of substituents on both the pyrrolidine ring and the 4-methoxybenzyl group have a profound impact on the biological activity of these compounds.

N1-Substituents: As previously mentioned, the N1 position is a key handle for modification. In a series of endothelin receptor antagonists based on a 2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid scaffold, it was found that N-acyl and simple N-alkyl substituents resulted in weak activity. acs.org However, the introduction of N-alkyl substituents containing ethers, sulfoxides, or sulfones led to increased activity, with N,N-dibutylacetamide being the optimal substituent, yielding a compound with an IC50 of 0.36 nM at the ETA receptor. acs.org

C3 and C4-Substituents: Substituents at the C3 and C4 positions of the pyrrolidine ring also play a critical role in determining activity and selectivity. In the same series of endothelin receptor antagonists, the presence of a carboxylic acid at the C3 position was a key feature for activity. acs.org Furthermore, studies on other pyrrolidine derivatives have shown that the nature and substitution pattern of aryl groups at the C4 position can significantly influence potency. nih.gov For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C3 position and meta-substituted aryl groups at the C4 position showed improved biological activity. nih.gov

The following table summarizes the impact of various substituents on the activity of 2-(4-methoxybenzyl)pyrrolidine derivatives based on published research findings.

| Scaffold Position | Substituent | Effect on Activity | Target | Reference |

| N1 | N-acyl, simple N-alkyl | Weak activity | Endothelin Receptors | acs.org |

| N1 | N-alkyl with ethers, sulfoxides, or sulfones | Increased activity | Endothelin Receptors | acs.org |

| N1 | N,N-dibutylacetamide | Significantly improved activity (IC50 = 0.36 nM) | ETA Receptor | acs.org |

| C3 | Carboxylic acid | Key for activity | Endothelin Receptors | acs.org |

| C3 | Fluorophenyl | Improved in vitro potency | Not specified | nih.gov |

| C4 | meta-substituted aryl | Improved biological activity | Not specified | nih.gov |

Stereochemical Influence on Activity Profiles

The pyrrolidine ring contains multiple stereogenic centers, and the spatial arrangement of substituents can have a dramatic effect on biological activity. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for different three-dimensional arrangements of its substituents, which can lead to differential binding affinities for chiral biological targets like proteins and enzymes. nih.gov

For example, in the development of endothelin receptor antagonists, the trans,trans-stereochemistry of the substituents on the pyrrolidine ring was found to be crucial for high-affinity binding. acs.org Similarly, in other classes of pyrrolidine derivatives, different enantiomers have been shown to exhibit distinct activity profiles, highlighting the importance of stereocontrolled synthesis and evaluation. nih.govontosight.ai The stereochemistry at the C2 position, where the 4-methoxybenzyl group is attached, is particularly important as it dictates the orientation of this bulky group relative to the rest of the molecule.

Investigation of Biochemical Target Interactions

Derivatives of 2-(4-methoxybenzyl)pyrrolidine have been investigated for their interactions with a variety of biochemical targets, leading to the discovery of potent and selective modulators of these systems.

Endothelin Receptors: As discussed, a series of N-substituted trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acids were identified as potent and selective antagonists of the endothelin A (ETA) receptor. acs.org The lead compound from this series, with an N,N-dibutylacetamide substituent, displayed an IC50 of 0.36 nM for the ETA receptor and over 1000-fold selectivity versus the ETB receptor. acs.org This compound was also a potent inhibitor of ET-1-induced phosphoinositol hydrolysis. acs.org

Chemokine Receptors: A series of (S)-pyrrolidines were developed as antagonists of the CXCR4 chemokine receptor, which is implicated in cancer metastasis. nih.gov In this series, the pyrrolidine scaffold was constructed via a reaction involving (R)-1-(4-methoxyphenyl)ethan-1-amine, highlighting the use of chiral building blocks derived from a related structural motif. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV): Pyrrolidine sulfonamides have been investigated as inhibitors of DPP-IV, a target for the treatment of type 2 diabetes. vulcanchem.com The 4-methoxyphenyl (B3050149) group in these derivatives may mimic the phenylalanine residue of natural substrates, enabling competitive inhibition. vulcanchem.com

The following table provides an overview of the biochemical targets of 2-(4-methoxybenzyl)pyrrolidine derivatives and their observed activities.

| Biological Target | Derivative Class | Key Finding | Reference |

| Endothelin A (ETA) Receptor | N-substituted 2,4-diarylpyrrolidine-3-carboxylic acids | Potent and selective antagonism (IC50 = 0.36 nM) | acs.org |

| CXCR4 Chemokine Receptor | (S)-pyrrolidines | Antagonistic activity with IC50 values in the nanomolar range | nih.gov |

| Dipeptidyl Peptidase-IV (DPP-IV) | Pyrrolidine sulfonamides | Potential for competitive inhibition | vulcanchem.com |

Enzyme Inhibition Studies

Derivatives of 2-(4-methoxybenzyl)pyrrolidine have been investigated as inhibitors of several key enzymes implicated in a variety of diseases.

Endothelin Receptors: A series of N-substituted trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acids have been synthesized and evaluated for their binding affinity to endothelin A (ETA) and endothelin B (ETB) receptors. acs.org While compounds with simple N-alkyl or N-acyl substituents showed weak activity, those with N-alkyl substituents containing ethers, sulfoxides, or sulfones demonstrated increased activity. acs.org Notably, derivatives with N,N-dibutylacetamide substituents, such as A-127722, exhibited potent and selective inhibition of the ETA receptor, with an IC50 value of 0.36 nM and over 1000-fold selectivity against the ETB receptor. acs.orgdrugbank.com Another compound, ZD4054, also a specific ETA receptor antagonist, has been shown to inhibit the mitogenic effects of endothelin-1 (B181129) in ovarian carcinoma cell lines. nih.gov

DPP-4: In the context of type 2 diabetes, derivatives of 2-(4-methoxybenzyl)pyrrolidine have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors. The 4-methoxyphenyl group is thought to mimic phenylalanine residues in DPP-IV substrates, leading to competitive inhibition. vulcanchem.com Structurally similar pyrrolidine sulfonamides have shown enzyme inhibition in the range of 56.32–66.32%. vulcanchem.com Further studies on 2-cyano-N-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-sulfonamide derivatives revealed significant DPP-4 inhibition, with some compounds exhibiting IC50 values as low as 0.011 µM, which is more potent than the standard drug Vildagliptin. tandfonline.com The substitution pattern on the pyrrolidine ring and associated moieties plays a crucial role in determining the inhibitory potency. For instance, a 2-benzylpyrrolidine (B112527) derivative was found to be the most active among a series of newly designed compounds, with an IC50 of 0.3 µM. oatext.com

α-Amylase: Pyrrolidine derivatives have been synthesized and evaluated as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. A 4-methoxy analogue demonstrated noteworthy inhibitory activity with an IC50 value of 26.24 µg/mL. nih.govnih.gov Molecular docking studies have supported these experimental findings, indicating a good correlation between the binding interactions and the observed inhibitory activity. nih.govnih.gov Spiropyrrolidine derivatives have also shown potent α-amylase inhibition, with IC50 values ranging from 0.55 to 2.19 mM. mdpi.com

hDHFR: In the realm of anticancer research, 2-[4-(pyrrolidine-1-yl) benzylidene]hydrazine carbothioamide derivatives have been synthesized and evaluated as human dihydrofolate reductase (hDHFR) inhibitors. tandfonline.comtandfonline.com One of the most potent compounds in this series, featuring phenethyl and 4-methoxyphenyl moieties, exhibited an IC50 value of 12.37 μM. tandfonline.comtandfonline.com Structure-activity relationship (SAR) studies highlighted the importance of these moieties for anticancer activity. tandfonline.com

AChE: Derivatives of 2-(4-methoxybenzyl)pyrrolidine have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. researchgate.net For example, 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one has been identified as a lead compound with anti-Alzheimer's properties. researchgate.net Further research led to the synthesis of novel pyrrolidine-based benzenesulfonamide (B165840) derivatives, with compounds bearing 2,4-dimethoxyphenyl and 4-methoxyphenyl substituents showing promising AChE inhibition with Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively. frontiersin.org

Carbonic Anhydrase: Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity against carbonic anhydrase (CA) isoforms. nih.gov Specifically, sulfonamide derivatives were tested for off-target in-vitro bovine carbonic anhydrase-II inhibition. nih.gov Additionally, a series of novel N4-substituted 4-(2-aminoethyl)benzenesulfonamides showed excellent inhibitory activity against hCA-IX and hCA-XII, with Ki values ranging from 5.9 to 10.7 nM, surpassing some clinically used CA inhibitors. rsc.org

iNOS: In the context of inflammation, 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS). beilstein-journals.orgbeilstein-journals.org Compound 5e, which contains an electron-withdrawing nitro group, demonstrated the most significant inhibition of nitric oxide production with an IC50 value of 43.69 ± 5.26 µM. beilstein-journals.org This highlights the potential of these derivatives as anti-inflammatory agents targeting iNOS. beilstein-journals.org

DNA Gyrase/Topoisomerase IV: Pyrrolidine derivatives have also been explored as antibacterial agents by targeting DNA gyrase and topoisomerase IV. frontiersin.org A series of 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives were synthesized, and some compounds inhibited E. coli DNA gyrase with IC50 values similar to the standard drug novobiocin (B609625). frontiersin.org Specifically, a compound with 4-chlorophenyl substituents on the pyrrolidine ring and a 5-hydroxymethyl furan (B31954) moiety on the 1,2,4-oxadiazole group was more active than novobiocin against both E. coli and S. aureus topoisomerase IV. frontiersin.org

Table 1: Enzyme Inhibition Data for 2-(4-methoxybenzyl)pyrrolidine Derivatives

| Enzyme/Receptor | Derivative Class | Key Compound(s) | Inhibition Data (IC50/Ki) | Reference(s) |

| Endothelin A (ETA) Receptor | N-substituted pyrrolidine-3-carboxylic acids | A-127722 | 0.36 nM (IC50) | acs.org |

| DPP-4 | 2-Cyano-pyrrolidine-1-sulfonamides | Compound 4a | 0.011 µM (IC50) | tandfonline.com |

| α-Amylase | Pyrrolidine derivatives | 4-methoxy analogue | 26.24 µg/mL (IC50) | nih.govnih.gov |

| hDHFR | 2-[4-(pyrrolidine-1-yl) benzylidene]hydrazine carbothioamides | Compound 19a | 12.37 μM (IC50) | tandfonline.comtandfonline.com |

| AChE | Pyrrolidine-based benzenesulfonamides | Compound 19b | 27.21 ± 3.96 nM (Ki) | frontiersin.org |

| iNOS | 4-(1-methylamino)ethylidene-pyrrolidine-2,3-diones | Compound 5e | 43.69 ± 5.26 µM (IC50) | beilstein-journals.org |

| DNA Gyrase (E. coli) | 1,2,4-Oxadiazole pyrrolidine derivatives | Compound 22c | 120 ± 10 nM (IC50) | frontiersin.org |

| Topoisomerase IV (E. coli) | 1,2,4-Oxadiazole pyrrolidine derivatives | Compound 22c | 3.07 µM (IC50) | frontiersin.org |

Receptor Binding Assays and Ligand Selectivity

The selectivity of 2-(4-methoxybenzyl)pyrrolidine derivatives for their target receptors is a critical aspect of their therapeutic potential.

Endothelin Receptors: Atrasentan, a derivative of 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, is a potent ETA receptor antagonist with a Ki of 0.034 nM. drugbank.com It exhibits over 1800-fold selectivity for the ETA receptor compared to the ETB receptor (Ki = 63.3 nM). drugbank.com This high selectivity is crucial for minimizing off-target effects. Similarly, the A-127722 compound demonstrates a 1000-fold selectivity for the ETA versus the ETB receptor. acs.org

Nitric Oxide Synthase (NOS) Isoforms: The design of isoform-selective inhibitors is essential for targeting neuronal nitric oxide synthase (nNOS) without affecting other NOS isoforms like endothelial NOS (eNOS) or inducible NOS (iNOS). nih.gov A series of trans-substituted amino pyrrolidinomethyl 2-aminopyridine (B139424) derivatives were synthesized, leading to the discovery of low nanomolar nNOS inhibitors with over 1000-fold selectivity for nNOS over eNOS. nih.gov This selectivity is vital to avoid potential side effects such as hypertension that could result from eNOS inhibition. nih.gov

Elucidation of Biological Mechanisms at a Molecular Level

Understanding the molecular interactions between 2-(4-methoxybenzyl)pyrrolidine derivatives and their biological targets is key to rational drug design and optimization.

Molecular Docking and Binding Modes: Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives. For instance, in the case of DPP-IV inhibitors, the sulfonamide group is suggested to anchor the compound to catalytic residues through hydrogen bonding, while the pyrrolidine ring induces conformational changes in the enzyme. vulcanchem.com Docking studies of potent pyrrolidine derivatives with α-amylase have shown good agreement with experimental data, providing insights into the binding interactions. nih.gov Similarly, for hDHFR inhibitors, the methoxy group on the phenyl ring has been shown to make significant contributions to target binding through various interactions. tandfonline.com

Structure-Activity Relationship (SAR) Studies: SAR studies have revealed key structural features that influence the activity of these compounds. For DPP-IV inhibitors, electron-withdrawing groups on the aryl ring of pyrrolidine sulfonamides were found to improve inhibitory activity. vulcanchem.com In the case of iNOS inhibitors, an electron-withdrawing nitro group on the benzene (B151609) ring of the pyrrolidine-2,3-dione (B1313883) subunit was responsible for the high inhibitory activity, likely by enhancing hydrogen bonding with key residues. beilstein-journals.org